5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione

Description

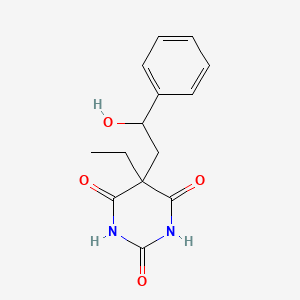

5-Ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione is a barbiturate derivative characterized by a 1,3-diazinane core substituted with ethyl and 2-hydroxy-2-phenylethyl groups. Barbiturates generally act as central nervous system (CNS) depressants by enhancing GABAA receptor activity . The hydroxyl group in the 2-hydroxy-2-phenylethyl substituent may influence solubility, metabolism, and binding affinity compared to non-hydroxylated analogs.

Properties

CAS No. |

15302-82-6 |

|---|---|

Molecular Formula |

C14H16N2O4 |

Molecular Weight |

276.29 g/mol |

IUPAC Name |

5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C14H16N2O4/c1-2-14(11(18)15-13(20)16-12(14)19)8-10(17)9-6-4-3-5-7-9/h3-7,10,17H,2,8H2,1H3,(H2,15,16,18,19,20) |

InChI Key |

SWWWSLBUNHLWMB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)CC(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione can be achieved through a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. The reaction is typically carried out in the presence of p-toluenesulfonic acid monohydrate in ethanol under reflux conditions for 4 hours .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar multicomponent reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated systems could enhance efficiency and yield while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, particularly its sedative and hypnotic properties.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The compound binds to specific sites on the GABA receptor, increasing the receptor’s affinity for GABA and prolonging its inhibitory action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Key Findings from Comparative Analysis

Substituent Effects on Activity: Hydroxyl Groups: The presence of a hydroxyl group (e.g., in p-hydroxyphenobarbital) reduces CNS activity by rendering the compound more polar and less able to cross the blood-brain barrier . Alkyl Chains: Longer alkyl chains (e.g., 3-methylbutyl in amobarbital) enhance lipophilicity, correlating with shorter onset and duration of action compared to phenyl-substituted phenobarbital . N-Methylation: Mephobarbital’s N1-methyl group delays metabolism, requiring demethylation to activate phenobarbital, which prolongs its therapeutic effect .

Metabolic Pathways: Phenobarbital undergoes CYP2C9/CYP2C19-mediated oxidation to p-hydroxyphenobarbital, an inactive metabolite . Vinbarbital’s unsaturated side chain may facilitate faster hepatic clearance compared to saturated analogs .

Binding Affinity and Selectivity :

- Molecular docking studies suggest that substituents influence interactions with GABAA receptors. For example, amobarbital’s branched alkyl chain enhances binding to hydrophobic pockets in the receptor’s transmembrane domain .

Notes and Limitations

- The exact pharmacological data for 5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione are unavailable in the provided evidence; comparisons are extrapolated from structurally related barbiturates.

- Contradictions in metabolic stability exist: hydroxylation generally reduces activity, but site-specific modifications (e.g., N-methylation in mephobarbital) can alter pharmacokinetics .

- Further studies are needed to validate the GABAA receptor binding dynamics of hydroxylated barbiturates using crystallography or cryo-EM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.